molecular formula C11H16N2O5 B1611348 1,3-Dimethyl-2'-deoxypseudouridine CAS No. 65358-16-9

1,3-Dimethyl-2'-deoxypseudouridine

Cat. No.: B1611348
CAS No.: 65358-16-9
M. Wt: 256.25 g/mol
InChI Key: VUFZJLBBVTWRKA-DJLDLDEBSA-N
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Description

1,3-Dimethyl-2'-deoxypseudouridine (CAS 65358-16-9) is a synthetic nucleoside derivative of pseudouridine, a naturally occurring RNA modification. Pseudouridine (CAS 1445-07-4) is distinguished from uridine by its C-glycosidic bond (C5–C1' linkage) instead of the standard N-glycosidic bond . The target compound introduces two structural modifications:

  • Methylation: Methyl groups at the N1 and N3 positions of the pseudouridine base.
  • Deoxyribose sugar: Replacement of the hydroxyl group at the 2'-position of the ribose with hydrogen, rendering it a deoxyribose moiety .

These modifications confer unique physicochemical and biochemical properties, making it a candidate for therapeutic and biotechnological applications, such as mRNA vaccine optimization or DNA-based therapeutics.

Properties

CAS No.

65358-16-9

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O5/c1-12-4-6(10(16)13(2)11(12)17)8-3-7(15)9(5-14)18-8/h4,7-9,14-15H,3,5H2,1-2H3/t7-,8+,9+/m0/s1

InChI Key

VUFZJLBBVTWRKA-DJLDLDEBSA-N

SMILES

CN1C=C(C(=O)N(C1=O)C)C2CC(C(O2)CO)O

Isomeric SMILES

CN1C=C(C(=O)N(C1=O)C)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)C2CC(C(O2)CO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and applications of 1,3-Dimethyl-2'-deoxypseudouridine and its analogs:

Compound Name CAS No. Substituents Sugar Type Key Applications/Research Areas
This compound 65358-16-9 N1-Me, N3-Me Deoxyribose DNA therapeutics, enhanced stability
Pseudouridine 1445-07-4 None Ribose mRNA vaccines, RNA stability
1-Methylpseudouridine 13860-38-3 N1-Me Ribose mRNA immunogenicity reduction
1,3-Dimethylpseudouridine 64272-68-0 N1-Me, N3-Me Ribose RNA therapeutics, translational efficiency
2'-Deoxypseudouridine N/A* None Deoxyribose DNA-based studies, synthetic biology
Deoxyuridine 951-78-0 None (uracil base) Deoxyribose DNA synthesis, antiviral research

*Note: 2'-Deoxypseudouridine synthesis is referenced in Pd-catalyzed cross-coupling methods but lacks a CAS in provided evidence .

Key Observations:

Methylation Effects :

  • The addition of methyl groups at N1 and N3 (as in this compound) enhances hydrophobicity compared to unmethylated pseudouridine. This may improve membrane permeability and resistance to enzymatic degradation .
  • 1-Methylpseudouridine (N1-Me) is widely used in mRNA vaccines (e.g., COVID-19 vaccines) to reduce immune recognition while maintaining translational fidelity . The dual methylation in 1,3-Dimethyl derivatives could further modulate immune interactions.

This property is critical for DNA-based therapies or CRISPR-Cas9 guide RNA/DNA chimeras . Deoxyuridine (a natural DNA nucleoside) lacks the pseudouridine base structure, limiting its utility in applications requiring enhanced base-pairing flexibility or stability .

Biochemical and Pharmacological Comparisons

Stability and Immunogenicity:
  • This compound: The deoxyribose and dual methylation likely reduce Toll-like receptor (TLR) recognition compared to pseudouridine, which exhibits moderate immunogenicity. This aligns with trends observed in 1-Methylpseudouridine, which minimizes interferon responses in mRNA vaccines .
  • 1,3-Dimethylpseudouridine : Ribose sugar retains RNA polymerase compatibility, but methylation may interfere with ribosomal binding, necessitating further optimization for translational efficiency .
Enzymatic Interactions:
  • Pseudouridine is incorporated into RNA by pseudouridine synthases, whereas synthetic derivatives like this compound require artificial enzymatic or chemical methods for integration .
  • Deoxyribose in the target compound may hinder recognition by RNA-modifying enzymes, redirecting its activity toward DNA repair or replication pathways.

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